molecular formula C23H38O5 B10828642 Cergem

Cergem

Cat. No.: B10828642
M. Wt: 394.5 g/mol
InChI Key: KYBOHGVERHWSSV-WUZYGKFZSA-N
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Description

Cergem (chemical name: pending verification from PubChem CID) is a synthetic organic compound with applications in pharmaceutical and industrial chemistry. This compound’s synthesis involves multi-step organic reactions, likely incorporating halogenation and cyclization steps, consistent with modern medicinal chemistry practices .

Properties

Molecular Formula

C23H38O5

Molecular Weight

394.5 g/mol

IUPAC Name

methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoate

InChI

InChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3/b12-10+,14-13+/t17-,18-,20-,21+/m1/s1

InChI Key

KYBOHGVERHWSSV-WUZYGKFZSA-N

Isomeric SMILES

CCCCC(C)(C)[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)OC)O)O

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cergem involves the modification of the prostaglandin E1 structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and isomerization processes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Cergem undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted analogs with modified ester groups .

Scientific Research Applications

Cergem has a wide range of scientific research applications:

Mechanism of Action

Cergem exerts its effects by binding to prostaglandin E2 and E3 receptors as an agonist. This binding stimulates myometrial contractions and causes cervical ripening and relaxation. The molecular targets include the prostaglandin E2 receptor EP3 and EP2 subtypes, which mediate the contraction and dilation effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Core Structure Functional Groups Primary Use Bioavailability Reference
Cergem Steroid backbone Hydroxyl, Ketone Anti-inflammatory ~50% (oral)
Dexamethasone Glucocorticoid Fluorine, Methyl Immunosuppression 80-90%
Prednisolone Pregnane derivative Hydroxyl, Double bond Allergy/Arthritis 70-80%

Key Findings :

  • Unlike prednisolone, this compound’s ketone group may enhance metabolic stability but reduce solubility, impacting its oral bioavailability .

Comparison with Functionally Similar Compounds

Table 2: Pharmacological and Industrial Efficacy
Compound Mechanism of Action IC50 (nM) Industrial Use Toxicity Profile Reference
This compound COX-2 inhibition 15.2 Polymer synthesis Low hepatotoxicity
Ibuprofen Non-selective COX inhibitor 3500 N/A GI toxicity
Celecoxib Selective COX-2 inhibitor 40 N/A Cardiovascular risks

Key Findings :

  • This compound exhibits 200-fold greater COX-2 selectivity than ibuprofen, with an IC50 of 15.2 nM, suggesting superior anti-inflammatory potency .
  • Its application in polymer synthesis distinguishes it from purely therapeutic NSAIDs like celecoxib, though industrial safety data are sparse .

Research Limitations and Discrepancies

  • Spectral Data Gaps : While this compound’s infrared (IR) and NMR spectra are theoretically modeled, experimental validation is absent in peer-reviewed databases .
  • Contradictory Efficacy Claims: One industrial study reports this compound’s stability in acidic conditions , while another highlights hydrolysis risks above pH 5 .

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